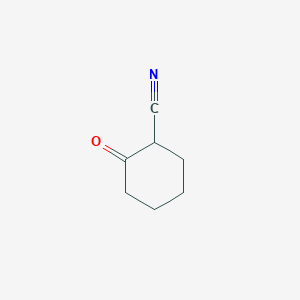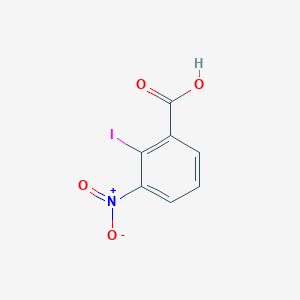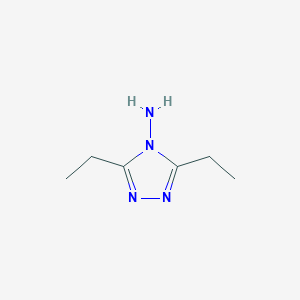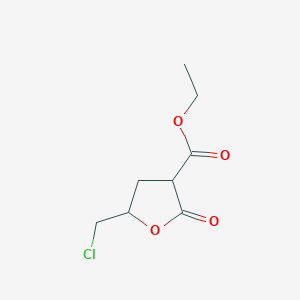
(2,2,2-Trifluoroethyl)benzene
Descripción general
Descripción
“(2,2,2-Trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H7F3 . It has a molecular weight of 160.14 g/mol . The compound is in liquid form .
Synthesis Analysis
The synthesis of “(2,2,2-Trifluoroethyl)benzene” involves the combination of benzaldehyde hydrazones with Togni’s benziodoxolone reagent under basic conditions . Another method involves the use of bis (2,2,2-trifluoroethyl) carbonate .
Molecular Structure Analysis
The molecular structure of “(2,2,2-Trifluoroethyl)benzene” is represented by the InChI key AVSVJSGDSPDFLH-UHFFFAOYSA-N . The compound has a rotatable bond count of 1 .
Chemical Reactions Analysis
“(2,2,2-Trifluoroethyl)benzene” has been used in the synthesis of 4-cyano-1,2,3-triazoles . It has also been used in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate .
Physical And Chemical Properties Analysis
“(2,2,2-Trifluoroethyl)benzene” has a topological polar surface area of 0 Ų . It has a complexity of 111 . The compound has a XLogP3 of 3.3 .
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Research has focused on understanding the environmental impact of aromatic compounds, including benzene derivatives. For instance, studies on benzene, a closely related compound, have explored its toxicity and methods for bioremediation, highlighting the importance of microbial degradation in removing benzene pollutants from the environment (Patel & Goti, 2022)[https://consensus.app/papers/degradation-benzene-review-patel/8bba7251e16e5e3595bd1ecc45df0d25/?utm_source=chatgpt]. This indicates a potential area of research for the environmental applications of (2,2,2-Trifluoroethyl)benzene in pollution control and remediation efforts.
Materials Science Applications
In materials science, the study of aromatic ligands, including benzene derivatives, has revealed their importance in forming stacking interactions within transition metal complexes. These interactions have significant implications for the development of new materials with specific electronic and structural properties (Malenov & Zarić, 2020)[https://consensus.app/papers/stacking-interactions-ligands-transition-metal-malenov/8fe50c1418725cbe8c9b72f3feec95e1/?utm_source=chatgpt]. The unique properties of (2,2,2-Trifluoroethyl)benzene could be explored further for applications in creating novel materials or enhancing existing ones.
Pharmacological and Biomedical Research
While specific studies on (2,2,2-Trifluoroethyl)benzene in pharmacological applications are limited, research on related compounds provides insight into potential applications. For example, the antimicrobial properties of p-Cymene, a monoterpene with a benzene ring, suggest that benzene derivatives could have applications in developing new antimicrobial agents (Marchese et al., 2017)[https://consensus.app/papers/update-monoterpenes-antimicrobial-agents-focus-pcymene-marchese/87dbde1534be5e74bc1f38a2a268dcd5/?utm_source=chatgpt]. This suggests a possible research avenue for (2,2,2-Trifluoroethyl)benzene in creating substances to treat communicable diseases or for biomedical applications, such as functionalizing biomaterials and nanomaterials.
Safety and Hazards
“(2,2,2-Trifluoroethyl)benzene” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .
Relevant Papers
Relevant papers on “(2,2,2-Trifluoroethyl)benzene” include studies on its synthesis , its use in the synthesis of other compounds , and its physical and chemical properties .
Propiedades
IUPAC Name |
2,2,2-trifluoroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSVJSGDSPDFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301294 | |
| Record name | (2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,2-Trifluoroethyl)benzene | |
CAS RN |
21249-93-4 | |
| Record name | 21249-93-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21249-93-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Q & A
Q1: What are the main synthetic routes for producing (2,2,2-Trifluoroethyl)benzene?
A1: Two primary synthetic methods are reported for the preparation of (2,2,2-Trifluoroethyl)benzene derivatives:
- Coupling of (2,2-difluoroethenyl)zinc with aryl halides: This method utilizes a palladium catalyst, Pd(PPh3)4, to facilitate the coupling reaction between a (2,2-difluoroethenyl)zinc reagent (II) and an aryl iodide or bromide in DMF. This reaction yields the corresponding 2,2-difluorostyrene, which can then be reacted with potassium fluoride in DMF or DMSO to produce the desired (2,2,2-trifluoroethyl)benzene derivative [, ].
- Coupling of (tetrafluoroaryl)copper reagents with 2,2-difluoro-1-iodoethylene: This method involves the coupling of a 4-substituted (tetrafluoroaryl)copper reagent with 2,2-difluoro-1-iodoethylene (I) to generate the corresponding substituted 2,2-difluorostyrene. Similar to the previous method, this intermediate can then be reacted with potassium fluoride to obtain the (2,2,2-trifluoroethyl)benzene derivative [].
Q2: Are there any reported applications of (2,2,2-Trifluoroethyl)benzene in organic synthesis?
A2: While the provided research focuses on the synthesis of (2,2,2-Trifluoroethyl)benzene derivatives, one study describes its use in a palladium-catalyzed reaction. (2,2,2-Trifluoroethyl)benzene reacts with 1-methyl-1H-indole to yield 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole []. This suggests potential applications of (2,2,2-Trifluoroethyl)benzene as a building block in synthesizing more complex molecules.
Q3: What is known about the structural characteristics of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, a derivative synthesized using (2,2,2-Trifluoroethyl)benzene?
A3: The crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, synthesized via the palladium-catalyzed reaction of (2,2,2-trifluoroethyl)benzene with 1-methyl-1H-indole, has been determined []. Key features include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


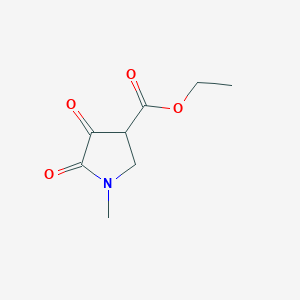
![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)


